molecular formula C22H25ClFN3O4S B2523738 N1-(4-chlorobenzyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898449-92-8

N1-(4-chlorobenzyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No.: B2523738
CAS No.: 898449-92-8
M. Wt: 481.97
InChI Key: QTOVBBQJGJNWMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N1-(4-chlorobenzyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is an oxalamide derivative characterized by a 4-chlorobenzyl group at the N1 position and a sulfonamide-functionalized piperidine moiety at the N2 position.

Properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClFN3O4S/c23-17-6-4-16(5-7-17)15-26-22(29)21(28)25-13-12-19-3-1-2-14-27(19)32(30,31)20-10-8-18(24)9-11-20/h4-11,19H,1-3,12-15H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOVBBQJGJNWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(4-chlorobenzyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound exhibits a complex structure characterized by the presence of a piperidine moiety and a sulfonyl group, which are crucial for its biological activity. The fluorophenyl group enhances its interaction with biological targets, potentially influencing its pharmacokinetics and dynamics.

Biological Activities

1. Antibacterial Activity
Research has shown that compounds similar to this compound exhibit varying degrees of antibacterial efficacy. A study synthesized several derivatives and tested them against various bacterial strains:

CompoundBacterial StrainActivity Level
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazoleSalmonella typhiModerate
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazoleBacillus subtilisStrong
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazoleE. coliWeak

The compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis but weaker effects against other strains like E. coli and Staphylococcus aureus .

2. Enzyme Inhibition
The compound has shown promising results as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. The inhibitory activity is essential for therapeutic applications in neurodegenerative diseases and as an antimicrobial agent.

EnzymeIC50 Value (µM)
Acetylcholinesterase0.63 ± 0.001
Urease2.14 ± 0.003

These values indicate significant potency in inhibiting these enzymes, which could be leveraged for drug development .

3. Cancer Chemotherapy
The sulfonamide moiety in the compound is associated with anticancer properties. Studies suggest that similar compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation .

The mechanism by which this compound exerts its effects involves several pathways:

  • Protein Interaction : The fluorophenyl group interacts with hydrophobic pockets in target proteins, enhancing binding affinity.
  • Hydrogen Bonding : The sulfonamide group forms hydrogen bonds with amino acid residues in enzymes or receptors, modulating their activity.

This dual interaction pattern is critical for the compound's biological efficacy.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Antimicrobial Activity : A series of piperidine derivatives demonstrated strong antibacterial properties against various pathogens, highlighting the potential of this class of compounds in treating infections .
  • Neuroprotective Effects : In vitro studies indicated that certain derivatives could protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative disorders .
  • Anticancer Properties : Research on related compounds has shown that they can effectively induce apoptosis in cancer cell lines, providing a basis for further investigation into their use in cancer therapy .

Comparison with Similar Compounds

Flavoring Agents: S336 and S5456

S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) is a well-studied umami agonist approved as a flavoring agent. Key comparisons:

  • Structural Differences : S336 substitutes the 4-chlorobenzyl group with a 2,4-dimethoxybenzyl group and replaces the sulfonyl-piperidine moiety with a pyridin-2-yl-ethyl chain.
  • Toxicology: S336 exhibits a No Observed Effect Level (NOEL) of 100 mg/kg bw/day in rats, with a safety margin exceeding 33 million for human exposure .
  • 16.099) .

This highlights the influence of substitution patterns on metabolic interactions.

Antiviral and Enzyme-Targeting Oxalamides

  • BNM-III-170: A CD4-binding HIV entry inhibitor with an oxalamide core. Unlike the target compound, it incorporates a guanidinomethyl-indenyl group, enhancing antiviral specificity .
  • Compound 25 (N1-(4-fluorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide): Shares the piperidin-2-yl group but uses a thiazole moiety for antiviral activity. Its diastereomeric synthesis (50% yield) contrasts with the target compound’s uncharacterized synthetic route .

Piperidine-Sulfonamide Derivatives

W-18 and W-15 (piperidinyl sulfonamides) are structurally distinct from oxalamides but share the sulfonyl-piperidine motif. These compounds, however, target opioid receptors rather than flavor or antiviral pathways, underscoring the pharmacological diversity enabled by sulfonamide-piperidine hybridization .

Structural and Functional Analysis Table

Compound Name Key Structural Features Biological Activity/Application Key Data
Target Compound 4-Chlorobenzyl, sulfonyl-piperidine Unknown (structural analog studies) No direct data; inferred properties from analogs
S336 (FEMA 4233) 2,4-Dimethoxybenzyl, pyridin-2-yl-ethyl Umami flavor enhancer NOEL: 100 mg/kg bw/day; safety margin >33 million
S5456 2,3-Dimethoxybenzyl, pyridin-2-yl-ethyl Flavor agent (CYP3A4 inhibition noted) 51% CYP3A4 inhibition at 10 µM (non-definitive assay)
BNM-III-170 Guanidinomethyl-indenyl, sulfonyl-piperidine HIV entry inhibitor Synthesized via optimized route; antiviral activity confirmed
Compound 25 Thiazole-piperidinyl, 4-fluorophenyl Antiviral (diastereomeric mixture) 50% yield; LC-MS m/z 407.16 (M+H+)
W-18 4-Nitrophenylethyl, sulfonyl-piperidine Opioid receptor ligand Structurally analogous to fentanyl derivatives

Metabolic and Toxicological Considerations

  • Metabolism : Oxalamides like S336 undergo rapid elimination in rats, with hydroxylation, demethylation, and glucuronidation as primary metabolic pathways . The 4-chlorobenzyl and sulfonyl-piperidine groups in the target compound may alter metabolic stability compared to methoxy-substituted analogs.
  • Toxicity: Substitutions on the benzyl group (e.g., chloro vs. methoxy) influence toxicity profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.